![molecular formula C13H14O B14262082 {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 168415-01-8](/img/structure/B14262082.png)
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a prop-1-yn-1-yl group and a but-2-en-1-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Preparation of the Prop-1-yn-1-yl Group: This can be achieved through the reaction of propargyl bromide with a suitable base such as sodium amide in liquid ammonia.
Formation of the But-2-en-1-yl Ether Group: This step involves the reaction of but-2-en-1-ol with a suitable etherifying agent such as sodium hydride in the presence of a solvent like tetrahydrofuran.
Coupling Reaction: The final step involves coupling the prop-1-yn-1-yl group with the benzene ring, followed by the introduction of the but-2-en-1-yl ether group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-yn-1-yl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the but-2-en-1-yl ether group, converting it into a saturated ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-yn-1-yl group can act as a reactive site for covalent bonding with target molecules, while the but-2-en-1-yl ether group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene: Features a prop-1-yn-1-yl group and a but-2-en-1-yl ether group.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the combination of its prop-1-yn-1-yl and but-2-en-1-yl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
168415-01-8 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-but-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h2-6,8-9H,11-12H2,1H3 |
InChI Key |
DNSNVXRQBOWFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


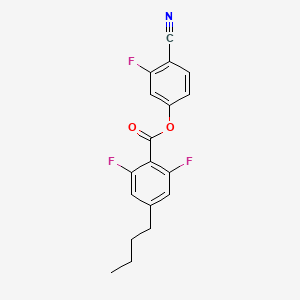
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

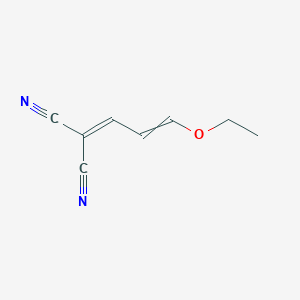

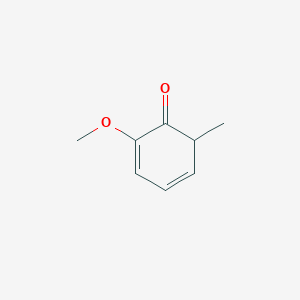


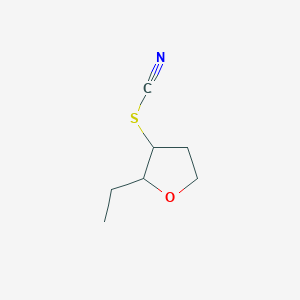
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
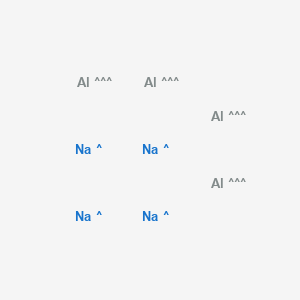
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
